Cas no 952195-06-1 (N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine)

N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine is a fluorinated pyridine derivative with a trifluoromethyl substituent at the 6-position and an ethylamine side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical applications. Its pyridine core provides a rigid scaffold, while the ethylamine moiety offers potential for further functionalization or salt formation. The electron-withdrawing nature of the trifluoromethyl group can influence reactivity and binding interactions, making it useful in the design of enzyme inhibitors or receptor modulators. This compound is typically employed as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and crop protection research.
N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine structure
952195-06-1 structure
Product Name:N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine
CAS No:952195-06-1
MF:C9H11F3N2
MW:204.192252397537
CID:1023647
PubChem ID:57511315
Update Time:2025-06-07

N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine
    • ethyl-(6-trifluoromethyl-pyridin-2-ylmethyl)-amine
    • N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethamine
    • N-[[6-(trifluoromethyl)pyridin-2-yl]methyl]ethanamine
    • N-{[6-(Trifluoromethyl)pyridin-2-yl]methyl}ethanamine
    • DTXSID60726971
    • ETHYL({[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHYL})AMINE
    • SCHEMBL2258434
    • CNB19506
    • SB77628
    • 952195-06-1
    • DB-352169
    • Inchi: 1S/C9H11F3N2/c1-2-13-6-7-4-3-5-8(14-7)9(10,11)12/h3-5,13H,2,6H2,1H3
    • InChI Key: BIPBIDJWDOUAFC-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(CNCC)=N1)(F)F

Computed Properties

  • Exact Mass: 204.08743285g/mol
  • Monoisotopic Mass: 204.08743285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 24.9Ų

N-((6-(Trifluoromethyl)pyridin-2-yl)methyl)ethanamine Pricemore >>

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